Phenylmethanesulfonic acid chemical properties and structure
Phenylmethanesulfonic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylmethanesulfonic acid, also known as α-toluenesulfonic acid, is an organosulfur compound and a member of the sulfonic acid family. It consists of a phenyl group attached to a methanesulfonic acid moiety. While not as commonly utilized as its aromatic sulfonic acid analog, p-toluenesulfonic acid, phenylmethanesulfonic acid and its derivatives are of interest in various chemical contexts, including as intermediates in organic synthesis. Its derivative, phenylmethylsulfonyl fluoride (B91410) (PMSF), is a widely used and indispensable tool in biochemistry and molecular biology as a serine protease inhibitor.[1][2][3][4] This guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols related to phenylmethanesulfonic acid.
Chemical Structure and Properties
Phenylmethanesulfonic acid is characterized by a sulfonyl group directly attached to the benzylic carbon. This structure imparts strong acidic properties to the molecule.
Structure
The chemical structure of phenylmethanesulfonic acid is depicted below.
Physicochemical Properties
| Property | Phenylmethanesulfonic Acid (Computed) | p-Toluenesulfonic Acid (Experimental) | Reference |
| Molecular Formula | C₇H₈O₃S | C₇H₈O₃S | [5] |
| Molecular Weight | 172.20 g/mol | 172.20 g/mol | [5] |
| Melting Point | Not available | 103-106 °C (monohydrate) | |
| Boiling Point | Not available | 140 °C at 20 mmHg | |
| pKa | Strong acid (estimated < 0) | -2.8 | [6] |
| Solubility in Water | Expected to be high | Soluble | |
| XLogP3 | 0.3 | -0.6 | [5] |
| Topological Polar Surface Area | 62.8 Ų | 62.8 Ų | [5] |
Spectroscopic Properties
Experimental spectra for phenylmethanesulfonic acid are not widely published. The following descriptions are based on the expected spectroscopic behavior derived from its structure and data from analogous compounds like phenyl methanesulfonate (B1217627) and methanesulfonic acid.[7][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum of phenylmethanesulfonic acid is expected to show two main signals:
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Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.5 ppm, integrating to 5 protons.
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Methylene Protons (CH₂): A singlet around 4.0-4.5 ppm, integrating to 2 protons. The acidic proton of the sulfonic acid group is typically not observed or appears as a very broad singlet, depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to exhibit the following signals:
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Aromatic Carbons: Multiple signals between 125-140 ppm.
-
Methylene Carbon: A signal in the range of 55-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of phenylmethanesulfonic acid would be characterized by the following absorption bands:
-
O-H Stretch: A very broad and strong absorption in the region of 3200-2500 cm⁻¹ due to the strongly hydrogen-bonded sulfonic acid proton.
-
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
S=O Asymmetric and Symmetric Stretch: Two strong absorptions in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. These are characteristic of the sulfonyl group.
-
S-O Stretch: An absorption in the 900-700 cm⁻¹ region.
Mass Spectrometry
In mass spectrometry, particularly under electron ionization (EI), sulfonic acids can be prone to fragmentation. Expected fragmentation patterns for phenylmethanesulfonic acid would include:
-
Loss of SO₃: A significant fragmentation pathway leading to a peak corresponding to the benzyl (B1604629) cation (C₇H₇⁺) at m/z 91.
-
Desulfonation: Loss of the entire -SO₃H group.
-
Rearrangements: Migration of alkyl or aryl groups from sulfur to oxygen can also be observed in the fragmentation of sulfonic acid derivatives.[10]
Experimental Protocols
Synthesis of Phenylmethanesulfonic Acid
A common route for the synthesis of arylsulfonic acids involves the sulfonation of the corresponding hydrocarbon or the hydrolysis of the sulfonyl chloride. For phenylmethanesulfonic acid, a plausible and effective two-step synthesis starts from toluene (B28343).
Step 1: Synthesis of Phenylmethanesulfonyl Chloride
This procedure is adapted from established methods for the synthesis of toluenesulfonyl chloride.[11][12][13]
-
Materials:
-
Toluene
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane (B109758) or chloroform)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place an excess of chlorosulfonic acid (e.g., 3-4 equivalents) in an inert solvent.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add toluene (1 equivalent) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring. The phenylmethanesulfonyl chloride will separate as an oil or solid.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude phenylmethanesulfonyl chloride.
-
Step 2: Hydrolysis of Phenylmethanesulfonyl Chloride to Phenylmethanesulfonic Acid
The hydrolysis of sulfonyl chlorides to sulfonic acids is a standard procedure.[2][4]
-
Materials:
-
Phenylmethanesulfonyl chloride (from Step 1)
-
Water or dilute aqueous base (e.g., NaOH solution)
-
Hydrochloric acid (if a basic hydrolysis is performed)
-
-
Procedure:
-
To the crude phenylmethanesulfonyl chloride, add water.
-
Heat the mixture to reflux with stirring. The hydrolysis can be monitored by the disappearance of the organic layer (sulfonyl chloride) and the formation of a homogeneous aqueous solution.
-
Alternatively, a dilute solution of sodium hydroxide (B78521) can be used for hydrolysis at room temperature or with gentle heating.
-
If a basic hydrolysis is performed, the resulting solution of the sodium salt of phenylmethanesulfonic acid is acidified with hydrochloric acid.
-
The water is then removed under reduced pressure to yield the crude phenylmethanesulfonic acid.
-
Purification
Phenylmethanesulfonic acid can be purified by recrystallization.[14][15][16] The choice of solvent will depend on the impurities present. A solvent system in which the acid is soluble at high temperatures and sparingly soluble at low temperatures is ideal. Potential solvents include water, toluene, or mixtures of organic solvents.
Biological Activity and Relevance
Phenylmethanesulfonic acid itself is not known to have significant biological activity or to be directly involved in signaling pathways. However, its derivative, phenylmethylsulfonyl fluoride (PMSF) , is a widely used biochemical reagent.[1][2][3][4]
PMSF is an irreversible inhibitor of serine proteases, such as trypsin, chymotrypsin, and thrombin.[3][4] It acts by covalently modifying the catalytically active serine residue in the active site of these enzymes. The sulfonyl fluoride group is highly electrophilic and reacts with the nucleophilic hydroxyl group of the serine residue, forming a stable sulfonyl-enzyme complex. This modification effectively inactivates the enzyme.
Due to the stability of phenylmethanesulfonic acid and the high reactivity required for the sulfonyl fluoride group to act as an inhibitor, it is unlikely that the parent acid would participate in similar biological interactions.
Conclusion
Phenylmethanesulfonic acid is a strong organic acid whose primary relevance in the fields of life sciences and drug development stems from its derivative, PMSF. While direct experimental data on the physicochemical and spectroscopic properties of phenylmethanesulfonic acid are limited, its characteristics can be reliably inferred from its chemical structure and comparison with closely related compounds. The synthesis protocols outlined provide a practical basis for its preparation in a laboratory setting. For researchers, understanding the properties of the parent acid provides a more complete context for the use and behavior of its important derivatives.
References
- 1. US3686300A - Process for the preparation of p-toluenesulfochloride - Google Patents [patents.google.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. CID 144474488 | C7H7O3S+ | CID 144474488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Phenyl Methanesulfonate | C7H8O3S | CID 316170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor - Google Patents [patents.google.com]
- 12. Aromatic Sulfonations and Related Reactions - ProQuest [proquest.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
